molecular formula C14H14ClNO5S B2955819 2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate CAS No. 728864-82-2

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate

Cat. No.: B2955819
CAS No.: 728864-82-2
M. Wt: 343.78
InChI Key: MCKVNSRTQQIWAN-UHFFFAOYSA-N
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Description

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a naphthalene ring substituted with a chlorosulfonyl group and a methoxyethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate typically involves the reaction of 5-chlorosulfonyl-1-naphthol with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation to form naphthoquinones or reduction to form dihydronaphthalenes.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Sulfonamide and Sulfonate Derivatives: Formed from substitution reactions.

    Naphthoquinones and Dihydronaphthalenes: Resulting from oxidation and reduction reactions.

    Amines: Produced from hydrolysis of the carbamate group.

Scientific Research Applications

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Potential use in drug design and development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthalene ring can intercalate with DNA, disrupting its function and leading to cytotoxic effects. The carbamate moiety can also interact with various biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl (5-(chlorosulfonyl)naphthalen-1-yl)carbamate is unique due to its specific combination of functional groups and the naphthalene ring. This structure provides distinct chemical reactivity and biological activity compared to similar compounds. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

2-methoxyethyl N-(5-chlorosulfonylnaphthalen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S/c1-20-8-9-21-14(17)16-12-6-2-5-11-10(12)4-3-7-13(11)22(15,18)19/h2-7H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKVNSRTQQIWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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